

A Researcher's Guide to ITK Antibodies for Immunoprecipitation: A Comparative Analysis

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Compound of Interest

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For researchers in immunology, oncology, and drug development, the accurate and efficient immunoprecipitation (IP) of Interleukin-2-inducible T-cell kinase (ITK) is crucial for studying its role in signaling pathways and as a therapeutic target. The choice of antibody is paramount for successful IP. This guide provides a side-by-side comparison of prominent ITK antibodies validated for immunoprecipitation, supported by available experimental data and detailed protocols to aid in your selection process.

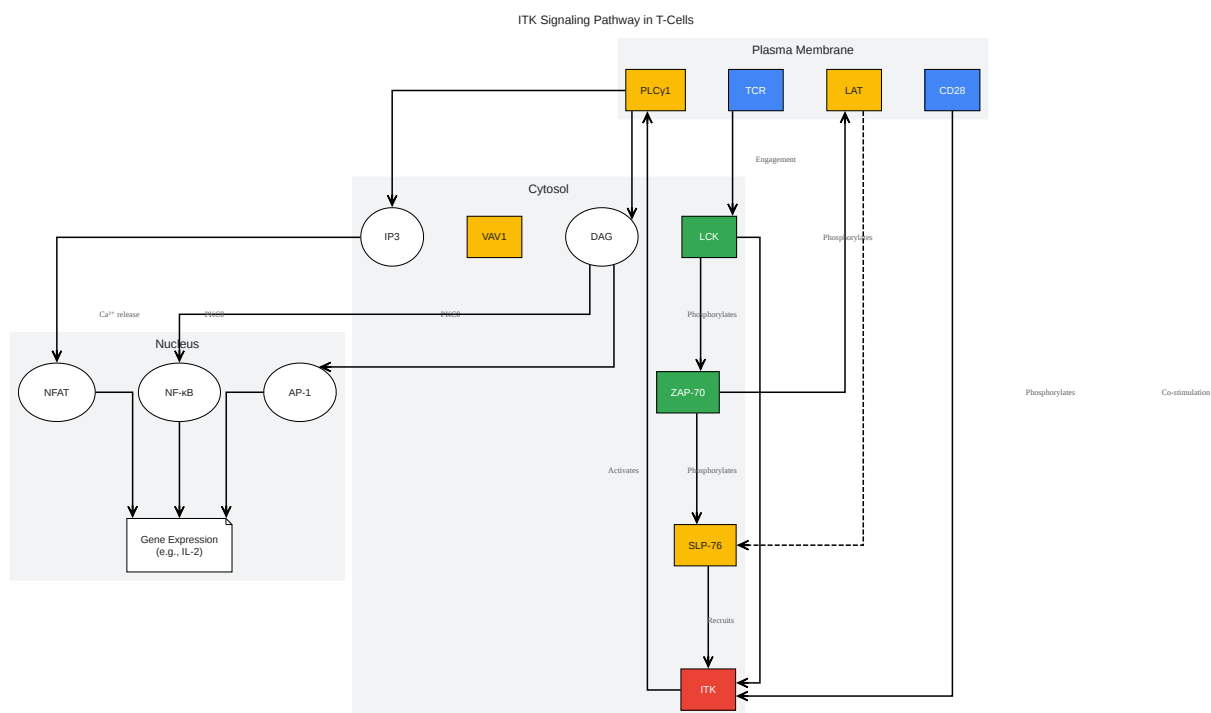
Performance Comparison of ITK Antibodies for Immunoprecipitation

While direct, independent comparative studies are limited, this table summarizes the key features and available performance data for three well-characterized ITK antibodies from leading suppliers. The data is compiled from manufacturer datasheets and publications citing these reagents.

Feature	Cell Signaling Technology	Abcam	Proteintech
Product Name	ITK (E4X7M) Rabbit mAb #77215	Anti-ITK/EMT antibody [Y401] (ab32039)	ITK Monoclonal antibody (1F9D8)
Catalog Number	#77215	ab32039	67703-1-Ig
Host Species	Rabbit	Rabbit	Mouse
Clonality	Monoclonal	Recombinant Monoclonal	Monoclonal
Isotype	IgG	IgG	IgG2a
Reactivity	Human	Human	Human
Validation	Immunoprecipitation (IP), Western Blotting (WB), Flow Cytometry (F)[1]	Immunoprecipitation (IP), Western Blotting (WB), Flow Cytometry (Intra)[2]	Western Blotting (WB), Immunofluorescence (IF)/Immunocytochemistry (ICC), ELISA[3]
Supporting Data	IP performed on Jurkat cell lysate followed by Western Blot analysis.	Cited in 10 publications.	WB analysis on Jurkat and PBMC cell lysates.[3]

Visualizing Key Processes

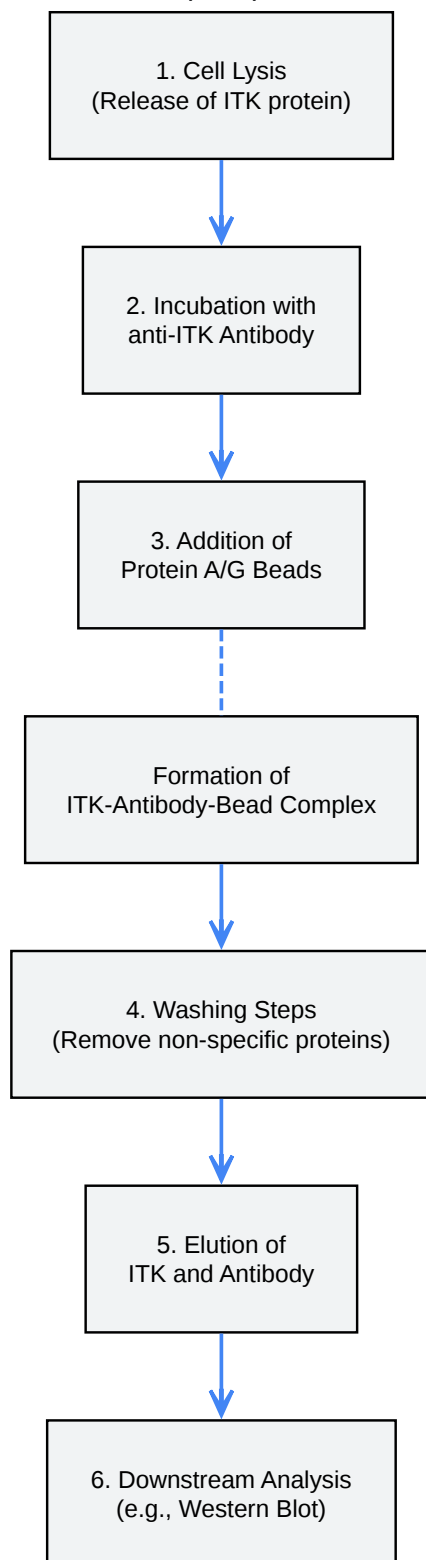
To better understand the context of ITK immunoprecipitation experiments, the following diagrams illustrate the ITK signaling pathway and a typical immunoprecipitation workflow.



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Caption: ITK signaling pathway downstream of the T-cell receptor (TCR).

General Immunoprecipitation Workflow



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Caption: A streamlined workflow for a typical immunoprecipitation experiment.

Experimental Protocols

A successful immunoprecipitation experiment relies on a meticulously executed protocol. The following is a generalized protocol for the immunoprecipitation of ITK, which can be adapted based on the specific antibody and cell type used. This protocol is based on methodologies provided by Cell Signaling Technology.

A. Solutions and Reagents

- Phosphate Buffered Saline (PBS): 1X solution.
- Cell Lysis Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM Sodium pyrophosphate, 1 mM β -glycerophosphate, 1 mM Na_3VO_4 . It is recommended to add 1 mM PMSF immediately before use.
- Protein A/G Agarose Beads or Magnetic Beads.
- Wash Buffer: Can be the same as the cell lysis buffer or a modified version with lower detergent concentration.
- Elution Buffer: e.g., 3X SDS Sample Buffer for Western Blot analysis.

B. Preparing Cell Lysates

- Culture and treat cells as required for your experiment.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add ice-cold 1X cell lysis buffer to the cell monolayer (e.g., 0.5 ml per 10 cm plate).
- Incubate on ice for 5 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

- Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

C. Immunoprecipitation

- Determine the protein concentration of the cell lysate.
- To approximately 200 µl of cell lysate, add the recommended amount of the primary ITK antibody.
- Incubate with gentle rotation for at least 2 hours to overnight at 4°C.
- Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
- Incubate with gentle rotation for 1-3 hours at 4°C.
- Collect the beads by centrifugation or using a magnetic rack.
- Carefully remove the supernatant.
- Wash the beads three to five times with 500 µl of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

D. Elution and Sample Analysis

- After the final wash, remove all supernatant.
- Resuspend the beads in 20-40 µl of 3X SDS Sample Buffer.
- Boil the sample at 95-100°C for 5 minutes to elute the proteins and denature them.
- Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated ITK.
- The sample is now ready for analysis by Western blotting.

This guide provides a foundational comparison to assist in the selection of an appropriate ITK antibody for your immunoprecipitation needs. Researchers are encouraged to consult the

specific product datasheets for optimal antibody concentrations and any protocol modifications recommended by the manufacturer.

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References

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